Aziridine-2-carboxylic acid

Descripción general

Descripción

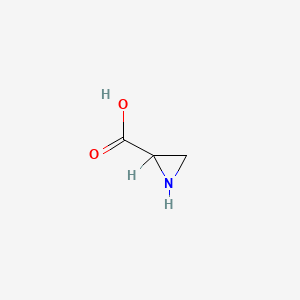

Aziridine-2-carboxylic acid is a heterocyclic organic compound characterized by a three-membered aziridine ring and a carboxylic acid functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aziridine-2-carboxylic acid can be synthesized through several methods:

Aziridination: This involves the reaction of imines with carbenes or nitrenes to form the aziridine ring.

Gabriel-Cromwell Cyclization: This method involves the cyclization of amino alcohols.

Diels-Alder Cycloaddition: This reaction involves the cycloaddition of azirines.

Baldwin Rearrangement: This method involves the rearrangement of specific precursors to form the aziridine ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale aziridination reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product with minimal by-products .

Análisis De Reacciones Químicas

Ring-Opening Reactions with Carbon Nucleophiles

A2C reacts regioselectively with higher-order cuprates to form α-amino acids. With (2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid (4 ), homochiral α-amino acids are produced in 70–85% yields (Table 1). Hindered derivatives like 30 favor β-amino acid formation (35–45% yields), except with lithium trimethylsilylacetylide, which yields α-amino acids (e.g., protected isoleucine ester 37 at 62% yield) .

Table 1: Regioselectivity in cuprate reactions

| Aziridine Substrate | Nucleophile | Product Type | Yield (%) |

|---|---|---|---|

| 4 | Higher-order cuprates | α-Amino acids | 70–85 |

| 30 | Higher-order cuprates | β-Amino acids | 35–45 |

| 30 | LiTMSC≡CLi | α-Amino acids | 62 |

Reactions with Oxalyl Chloride

A2C derivatives undergo chloride-assisted ring expansion to form β-lactams, morpholin-2,3,5-trionones, or cyclic N-carboxyanhydrides (NCAs), depending on substituents (Table 2) :

-

3-alkyl-substituted A2C yields β-lactams (85–92% yields, 1755 cm⁻¹ IR carbonyl stretch).

-

Aryl-substituted A2C forms morpholin-2,3,5-trionones (70–78% yields).

-

Unsubstituted A2C produces NCAs (65–80% yields).

Table 2: Oxalyl chloride reaction outcomes

| Substituent | Product Type | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| 3-Alkyl | β-Lactams | 85–92 | >95% cis |

| Aryl | Morpholin-2,3,5-trionones | 70–78 | N/A |

| None | Cyclic N-carboxyanhydrides | 65–80 | N/A |

The reaction proceeds via a Vilsmeier intermediate, with stereospecific expansion retaining configuration .

Nucleophilic Substitution and Hydrazine Reactions

-

Hydrazine derivatives : Methyl A2C ester reacts with hydrazines to form hydrazides, which condense with ketones to yield 1,3,4-triazabicyclo[4.1.0]heptan-5-ones (55–68% yields) .

-

Aldehydes : A2C amides and esters react with aldehydes to produce aziridinocarbinols (60–75% yields) .

Bioconjugation and Peptide Modification

A2C’s electrophilic aziridine ring enables site-selective thiol conjugation:

-

Thiol nucleophiles : React with cysteine residues in peptides (second-order rate constant: 17.07 M⁻¹s⁻¹ for papain inhibition) .

-

Solid-phase synthesis : Used to create thioglycoconjugates and farnesylated peptides (80–90% yields) .

Example : A2C-containing peptides covalently bind anomeric carbohydrate thiols, enabling glycopeptide synthesis via native chemical ligation .

Enzyme Inhibition via Thiol Alkylation

A2C derivatives inhibit cysteine-dependent enzymes through irreversible thiol adduct formation:

-

Protein disulfide isomerases (PDIs) : Sulfonamide derivatives (e.g., Az-COOH ) inhibit PDIA1 at IC₅₀ = 0.2–5 μM , with covalent binding to Cys53/Cys56 confirmed by NMR .

-

Anti-cancer activity : These compounds induce apoptosis in cancer cells (EC₅₀ = 1–10 μM) .

Aza-Darzens and Catalytic Asymmetric Reactions

-

Aza-Darzens reaction : A2C esters react with imines (e.g., N-diphenylphosphinyl aldimines) to form 3-arylaziridine-2-carboxamides (cis:trans = 98:2) .

-

Asymmetric synthesis : Chiral Brønsted acid catalysts (e.g., VAPOL-derived boroxinates) yield enantiopure aziridines (up to 96% ee ) .

Oxidation and Reduction

-

Oxidation : Forms oxazolidinones using peracids (60–70% yields).

-

Reduction : LiAlH₄ reduces A2C to aziridine-2-methanol (75–85% yields).

This comprehensive analysis highlights A2C’s versatility in organic synthesis, medicinal chemistry, and bioconjugation, supported by robust experimental data and diverse reaction pathways.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

Aziridine-2-carboxylic acid features a three-membered aziridine ring, which is highly reactive due to its strained structure. This reactivity allows for various nucleophilic substitutions and modifications, making it a valuable building block in organic synthesis.

Medicinal Chemistry

2.1. Inhibitors of Cysteine Proteinases

This compound has been studied as a potential irreversible inhibitor for cysteine proteinases, such as papain. The unique electrophilic nature of the aziridine ring allows it to selectively react with thiol groups, demonstrating a second-order rate constant of 17.07 Ms for papain inactivation . This specificity is crucial for developing targeted therapies with minimal off-target effects.

2.2. Antitumor Agents

Derivatives of this compound, including imexon and azimexon, have shown promise as anti-tumor agents. These compounds exploit the aziridine's reactivity to form covalent bonds with biological targets, potentially leading to the selective killing of cancer cells . The structural diversity of these derivatives allows for the optimization of their pharmacological properties.

Peptide Modification

3.1. Site-Selective Conjugation

Recent studies have highlighted the use of this compound in peptide chemistry. It enables site- and stereoselective modifications of peptides through solid-phase synthesis techniques. This method facilitates the conjugation of peptides with various thiol nucleophiles, enhancing the development of complex bioconjugates such as thioglycoconjugates and biochemical tags .

3.2. Biochemical Applications

The incorporation of this compound into peptide sequences has been shown to improve the stability and functionality of peptides in biochemical applications. Its ability to undergo selective reactions expands the toolkit available for peptide engineering .

Synthesis and Reaction Mechanisms

4.1. Reaction with Thiols

This compound can react with thiols through ring-opening mechanisms, leading to the formation of thioether products. This reaction pathway has been extensively studied and provides insights into designing new synthetic routes for complex molecules .

4.2. Stereoselective Synthesis

The aziridination reaction offers a route to synthesize various stereochemically enriched compounds from simple precursors, showcasing the utility of this compound in asymmetric synthesis .

Case Studies

Mecanismo De Acción

The mechanism of action of aziridine-2-carboxylic acid involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions . The compound can selectively alkylate thiol groups in proteins, which is a key factor in its biological activity . This property is exploited in the design of enzyme inhibitors and anticancer agents .

Comparación Con Compuestos Similares

Aziridine-2-carboxylic acid can be compared with other aziridine derivatives such as:

Aziridine-2,3-dicarboxylic acid: This compound has an additional carboxylic acid group, which affects its reactivity and applications.

Aziridine-2-carboxamide:

Imexon and Azimexon: These derivatives are also used as anticancer agents and have shown significant biological activity.

Uniqueness: this compound is unique due to its combination of a highly strained aziridine ring and a carboxylic acid functional group. This combination imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various biologically active compounds .

Actividad Biológica

Aziridine-2-carboxylic acid (Az-COOH) is a compound of significant interest due to its biological activities, particularly as a reactive amino acid unit and potential therapeutic agent. This article summarizes the key findings related to its biological activity, including its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Reactivity

This compound features a three-membered aziridine ring, which is highly reactive towards nucleophiles. This unique structure allows it to serve as a valuable scaffold in the design of irreversible inhibitors for cysteine proteinases. The aziridine moiety exhibits reactivity that surpasses that of activated double bonds, making it a potent candidate for selective chemical reactions in biological systems .

Inhibition of Cysteine Proteinases

this compound has been shown to inhibit cysteine proteinases effectively. For instance, it has demonstrated a second-order rate constant of for the inactivation of papain, indicating its strong reactivity towards cysteine thiol groups . This specificity is crucial as it minimizes off-target effects compared to other electrophiles like N-ethylmaleimide.

Protein Disulfide Isomerase (PDI) Inhibition

Recent studies have identified Az-COOH derivatives as potent inhibitors of protein disulfide isomerases (PDIs), specifically PDIA1 and PDIA3. The inhibitory activity was assessed using an insulin reduction assay, revealing effective inhibition at low micromolar concentrations . The binding sites on PDIA1 were characterized using nuclear magnetic resonance (NMR) spectroscopy, highlighting the involvement of specific cysteine residues in the covalent binding process.

Pharmacological Studies

This compound and its derivatives have shown promising pharmacological properties:

- Anti-Cancer Activity : Compounds derived from Az-COOH have exhibited anti-cancer effects through their action on PDIs, which are implicated in cancer cell proliferation and survival.

- Anti-Thrombotic Effects : The inhibition of PDIs also suggests potential applications in thrombotic disorders, as these enzymes play a role in platelet function and coagulation pathways .

Case Study 1: Sulphonamides of this compound

A series of sulphonamides derived from Az-COOH were synthesized and evaluated for their inhibitory effects on PDIs. The results indicated that these compounds could serve as lead candidates for developing new anti-cancer and anti-thrombotic therapies. The study emphasized the importance of structural modifications to enhance biological activity .

Case Study 2: Reactive Amino Acid Applications

Research highlighted the utility of Az-COOH as a reactive amino acid unit in synthesizing irreversible inhibitors. Its ability to selectively alkylate thiol groups without affecting histidine residues presents a unique advantage in drug design .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

aziridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c5-3(6)2-1-4-2/h2,4H,1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGBOXYJYPVLQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968924 | |

| Record name | Aziridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54080-06-7 | |

| Record name | Aziridine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054080067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aziridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.